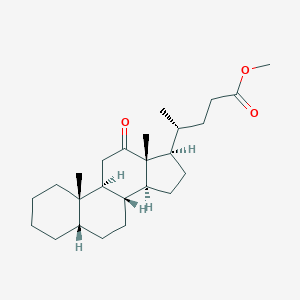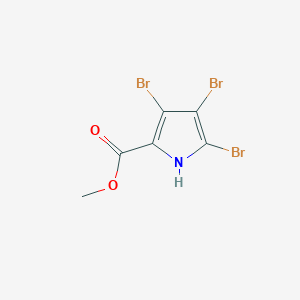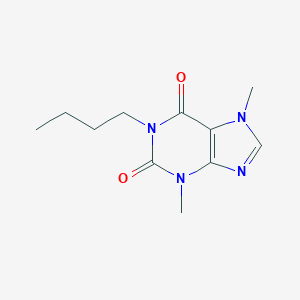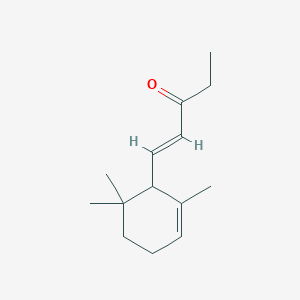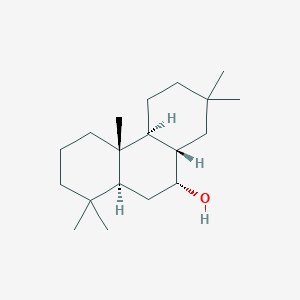
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. BPTA is a member of the thiadiazole family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. This inhibition leads to a decrease in cell proliferation and growth.
Efectos Bioquímicos Y Fisiológicos
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cell proliferation and growth. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects, which could help to prevent the progression of Alzheimer's disease. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for many types of research. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, there are also limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has not yet been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are many potential future directions for research involving 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. One area of interest is in the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new treatments for a variety of cancers. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further for its potential use in the treatment of Alzheimer's disease. Its neuroprotective effects could help to prevent the progression of this disease, which affects millions of people worldwide. Finally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further to better understand its mechanism of action, which could lead to the development of new drugs with even greater potential for scientific research.
Conclusion:
In conclusion, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention due to its potential applications in scientific research. Its relatively simple synthesis method, wide range of potential applications, and diverse pharmacological properties make it a promising candidate for further study. While there are still limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments, there are many potential future directions for research involving this compound. By continuing to study 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, we may be able to develop new treatments for cancer, Alzheimer's disease, and other conditions, and gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting product is then treated with sodium hydroxide to yield 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This method is relatively simple and efficient, making it a popular choice for the synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could help to prevent the progression of this debilitating disease.
Propiedades
Número CAS |
74959-54-9 |
|---|---|
Nombre del producto |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Fórmula molecular |
C14H10BrN3S |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
Clave InChI |
YUBDYJWAAJSUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
